

Application Note: High-Fidelity Labeling and Flow Cytometry with TFAX 488, SE

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Compound of Interest

Compound Name: Tfax 488, SE

CAS No.: 222164-96-7

Cat. No.: B3179282

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Introduction & Mechanistic Basis

TFAX 488, SE is a superior alternative to traditional FITC and a direct equivalent to Alexa Fluor® 488 NHS Ester. Unlike FITC, which suffers from rapid photobleaching and pH sensitivity (quenching in acidic endosomes), TFAX 488 maintains high quantum yield (0.92) across a broad pH range (pH 4–10) and exhibits exceptional photostability.^{[1][2]}

The Chemistry: Amine-Selective Conjugation

The "SE" designation stands for Succinimidyl Ester (also known as NHS ester).^{[3][4][5]} This functional group targets primary amines (

) found on:

- The N-terminus of proteins.

- The

-amino group of Lysine residues.^[4]

Reaction Mechanism: At slightly basic pH (8.0–9.0), the NHS ester undergoes a nucleophilic attack by the deprotonated primary amine on the target antibody/protein. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).

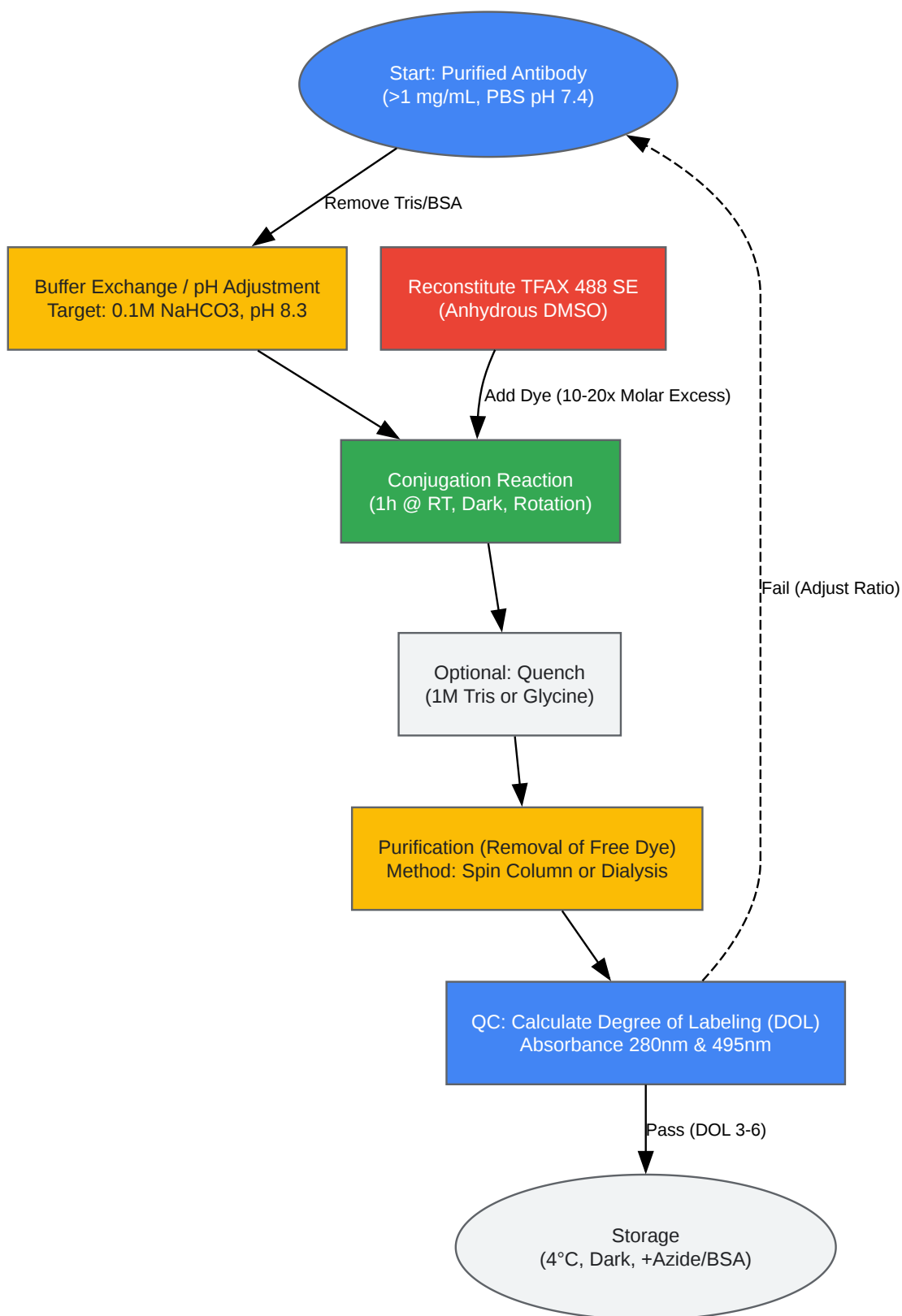
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Critical Constraint: This reaction competes with hydrolysis (reaction with water). Therefore, the dye stock must be anhydrous, and the reaction buffer must be free of competing amines (e.g., Tris, Glycine, BSA).

Experimental Workflow Visualization

Diagram 1: Bioconjugation Logic Flow

This workflow illustrates the critical path for labeling an antibody with **TFAX 488, SE**, highlighting decision nodes for purification and QC.



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Caption: Logical workflow for amine-reactive conjugation. Yellow nodes indicate critical control points where buffer composition is paramount.

Protocol Part A: Bioconjugation (Labeling)[5][6]

Reagents Required

Reagent	Specification	Purpose
TFAX 488, SE	Lyophilized powder	Fluorophore
Anhydrous DMSO	Fresh, High Purity (>99.9%)	Solvent for dye (prevents hydrolysis)
Reaction Buffer	0.1 M Sodium Bicarbonate, pH 8.3	Provides basic pH for nucleophilic attack
Purification Column	Sephadex G-25 or Zeba Spin Column (7K MWCO)	Removes unreacted free dye
Target Protein	Antibody (IgG)	Concentration: 2–10 mg/mL

Step-by-Step Procedure

1. Protein Preparation (The Foundation)

- Requirement: The antibody must be in an amine-free buffer (PBS is acceptable; Tris or Glycine are forbidden).
- Action: If the antibody contains BSA, Gelatin, or Tris, dialyze against PBS (pH 7.4) first.
- pH Adjustment: Add 10% v/v of 1 M Sodium Bicarbonate (pH 8.5–9.0) to the antibody solution to raise the pH to ~8.3.
 - Why? The -amino group of Lysine has a pKa of ~10.5. At pH 7.4, it is mostly protonated () and unreactive. Raising pH to 8.3 increases the fraction of unprotonated, nucleophilic amines ().

2. Dye Preparation

- Allow the **TFAX 488, SE** vial to warm to room temperature before opening to prevent moisture condensation.
- Dissolve in anhydrous DMSO to a concentration of 10 mg/mL (approx. 10–15 mM).
 - Caution: Prepare immediately before use. NHS esters hydrolyze within minutes in aqueous solutions.

3. Conjugation Reaction

- Calculate the volume of dye needed for a 10:1 to 20:1 molar excess (Dye:Protein).
 - Rule of Thumb: For 1 mg of IgG (150 kDa), use approx. 50–100 µg of dye.
- Add the dye to the protein solution while vortexing gently.^{[4][6][7]}
- Incubate: 1 hour at Room Temperature (RT) in the dark with gentle rotation.

4. Purification

- Pass the reaction mixture through a Desalting Column (e.g., Sephadex G-25) equilibrated with PBS.
- Collect the first colored band (the conjugate). The slower-moving band is free dye.

5. Quality Control: Degree of Labeling (DOL) Measure absorbance at 280 nm (

) and 495 nm (

) using a spectrophotometer.

- CF (Correction Factor): ~0.11 (Adjustment for dye absorbance at 280 nm).

- : 73,000 cm

M

.^{[8][9]}

- (IgG): ~203,000 cm

M

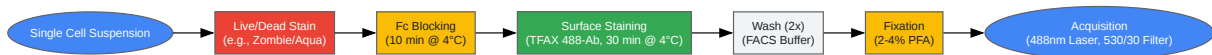
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- Target DOL: 3–6 dyes per antibody.

Protocol Part B: Flow Cytometry Staining

Diagram 2: Cellular Staining Logic

This diagram outlines the staining protocol, emphasizing the separation of surface and intracellular staining if required.



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Caption: Standard surface staining workflow. For intracellular targets, permeabilization is required after Fixation.

Staining Protocol

1. Sample Preparation

- Prepare a single-cell suspension (
 cells per tube).
- Wash cells with FACS Buffer (PBS + 1% BSA + 0.1% Sodium Azide).

2. Blocking (Crucial for Specificity)

- Resuspend cells in 100 μ L FACS Buffer containing Fc Block (anti-CD16/32).
- Incubate 10 mins at 4°C.

- Rationale: Prevents non-specific binding of the antibody Fc region to macrophage/monocyte Fc receptors.

3. Staining

- Add the TFX 488-conjugated antibody at the titrated concentration (typically 0.1–1.0 µg per test).
- Incubate 30 minutes at 4°C in the dark.

4. Washing & Fixation

- Wash 2x with 2 mL FACS Buffer (Centrifuge 350 x g, 5 min).
- Resuspend in 300 µL of 2% Paraformaldehyde (PFA) if storing, or FACS buffer for immediate analysis.

Troubleshooting & Optimization

Observation	Root Cause	Corrective Action
No Signal	Hydrolyzed Dye	Ensure dye stock was anhydrous and fresh. Check DOL.
Weak Signal	Low DOL	Increase Dye:Protein molar ratio (e.g., to 20:1) or pH (to 8.5).[3]
High Background	Over-labeling (DOL > 8)	Hydrophobic dye aggregation causes sticky antibodies. Aim for DOL 3-6.
Precipitation	Protein Denaturation	Dye was added too quickly. Add dropwise while vortexing.

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for NHS-ester chemistry).

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